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For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATS)
p300 and its paralog, CREB-binding protein (CBP). These enzymes play a critical role in
regulating gene transcription by acetylating histone and non-histone proteins, thereby
influencing a wide array of cellular processes including proliferation, differentiation, and
apoptosis. Dysregulation of p300/CBP activity is implicated in various diseases, most notably
cancer, making them attractive therapeutic targets. This technical guide provides an in-depth
overview of the in vitro and in vivo activities of C646, complete with experimental
methodologies and pathway visualizations to support further research and drug development
efforts.

Mechanism of Action

C646 acts as a competitive inhibitor of p300/CBP with respect to the histone substrate. It binds
to the HAT domain of these enzymes, preventing the transfer of acetyl groups from acetyl-CoA
to lysine residues on histone tails and other protein substrates. This inhibition of acetylation
leads to a more condensed chromatin structure and repression of gene transcription for
p300/CBP target genes.

In Vitro Activity
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The in vitro effects of C646 have been extensively characterized in a multitude of cell-based
assays, demonstrating its potent anti-proliferative and pro-apoptotic properties across various
cancer cell lines.

Enzymatic Activity

In cell-free enzymatic assays, €646 exhibits high potency and selectivity for p300/CBP.

Parameter Value Reference
p300 Ki 400 nM [1]
p300 Inhibition at 10 pM 86% [1]

Cellular Effects

C646 induces a range of anti-cancer effects in cultured cells, including cell cycle arrest,
apoptosis, and inhibition of colony formation.
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Cell Line Cancer Type Effect Concentration  Reference
Prostate Cancer
(Androgen-
Sensitive and Prostate Cancer Apoptosis 20 uM [1]
Castration-
Resistant)
Cell Cycle Arrest
AML1-ETO- _ _
- Acute Myeloid (G1), Apoptosis, -
Positive AML ) Not Specified [2][3]
Leukemia Reduced Colony
Cells )
Formation
) Inhibition of
Pancreatic ]
Histone H3
Cancer Cells Pancreatic )
Acetylation, 20-30 uM [4]
(MIAPaCaz2, Cancer
Reduced
PSN1) _ _
Proliferation
) Inhibition of
Gastric Cancer ] . .
Cell Gastric Cancer Survival and Not Specified [5]
ells
Invasion
Blocked
Adipose-Derived _ Proliferation, Cell N
Not Applicable Not Specified [61[7181I9]
Stem Cells Cycle Arrest,
Apoptosis

In Vivo Activity

Preclinical studies in animal models have demonstrated the therapeutic potential of C646 in

various disease contexts, particularly in oncology.
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C646
Animal Model Disease Treatment Key Findings Reference
Regimen
Pancreatic
Cancer Pancreatic - Suppressed
Not Specified [4]
Xenograft (Nude Cancer Tumor Growth
Mice)
) Longer Median
AML Xenograft Acute Myeloid - i )
o ) ) Not Specified Survival Time (37  [2]
(Recipient Mice) Leukemia
vs 30 days)
Attenuated
] ) Mechanical
Neuropathic Pain ) ) Intrathecal ]
Neuropathic Pain . ) Allodynia and [1]
Model (Rats) Administration
Thermal

Hyperalgesia

Signaling Pathways Modulated by C646

C646 exerts its cellular effects by modulating key signaling pathways that are often
dysregulated in cancer.

NF-kB Signaling Pathway

The NF-kB pathway is a critical regulator of inflammation, immunity, and cell survival.
p300/CBP act as co-activators for NF-kB-mediated transcription. By inhibiting p300/CBP, C646
can suppress the expression of pro-inflammatory and anti-apoptotic genes downstream of NF-
KB.
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Caption: C646 inhibits NF-kB signaling by blocking p300/CBP-mediated histone acetylation.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor is a key driver of tumor growth. p300/CBP are co-
activators of AR, and their HAT activity is crucial for AR-mediated gene transcription. C646 can
disrupt this signaling axis, leading to the downregulation of AR target genes.
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Caption: C646 disrupts androgen receptor signaling by inhibiting p300/CBP co-activator
function.
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Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and
extension of these findings.

In Vitro p300/CBP Histone Acetyltransferase (HAT)
Assay (Radioactive)

This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of
a radiolabeled acetyl group to a histone substrate.

Materials:

e Recombinant p300 or CBP enzyme

Histone H3 or H4 peptide substrate

[3H]-Acetyl-CoA

C646 or other test compounds

Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

Scintillation fluid and counter

Procedure:

Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the test
compound (C646) at various concentrations.

e Initiate the reaction by adding recombinant p300/CBP enzyme and [3H]-Acetyl-CoA.
 Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
» Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

o Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate
buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
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« Dry the paper and measure the incorporated radioactivity using a scintillation counter.

« Calculate the percentage of inhibition relative to a vehicle control.
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Caption: Workflow for a radioactive histone acetyltransferase (HAT) assay.
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Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

Cells of interest
96-well plates
C646 or other test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat cells with various concentrations of C646 for the desired duration (e.g., 24, 48, 72
hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to
reduce the yellow MTT to purple formazan crystals.

Carefully remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin VIPropidium lodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.
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Materials:

e Cells of interest

o C646 or other test compounds

e Annexin V-FITC (or other fluorophore)
e Propidium lodide (PI)

e Annexin V Binding Buffer

e Flow cytometer

Procedure:

Treat cells with C646 for the desired time.

e Harvest cells (including floating cells) and wash with cold PBS.
e Resuspend cells in Annexin V Binding Buffer.

e Add Annexin V-FITC and PI to the cell suspension.

e Incubate in the dark at room temperature for 15 minutes.

e Analyze the cells by flow cytometry. Viable cells are Annexin V- and Pl-negative; early
apoptotic cells are Annexin V-positive and Pl-negative; late apoptotic/necrotic cells are
Annexin V- and Pl-positive.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of
C646 in a subcutaneous xenograft model.

Materials:

e Cancer cell line of interest

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8037948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Immunocompromised mice (e.g., nude or NOD/SCID)

Matrigel (optional)

C646 formulated for in vivo administration

Calipers for tumor measurement

Procedure:

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional).
e Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

» Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

e Randomize mice into treatment and control groups.

o Administer C646 (or vehicle control) to the mice via the desired route (e.qg., intraperitoneal,
oral gavage) at a predetermined dose and schedule.

e Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x
length x width2).

e Monitor animal weight and overall health throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
histology, western blotting).

Conclusion

C646 is a valuable research tool for investigating the biological roles of p300/CBP and a
promising lead compound for the development of novel therapeutics, particularly in the context
of cancer. Its well-characterized in vitro and in vivo activities, coupled with a clear mechanism
of action, provide a strong foundation for further preclinical and clinical investigation. The
detailed protocols and pathway diagrams presented in this guide are intended to facilitate these
efforts and contribute to a deeper understanding of the therapeutic potential of p300/CBP
inhibition.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8037948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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